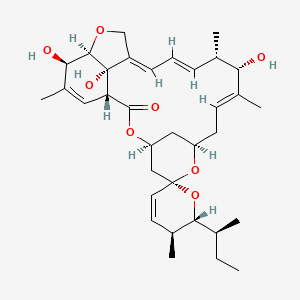

22,23-Dihydroavermectin B1a aglycon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H48O8 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

InChI Key |

XLEUIYGDSWMLCR-AOIHNFKZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone (Ivermectin Aglycone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone, commonly known as Ivermectin aglycone, is a semi-synthetic macrocyclic lactone. It is the core structure of the potent antiparasitic drug, ivermectin, devoid of its disaccharide moiety at the C-13 position. This aglycone form is a crucial molecule for research in parasitology, particularly in understanding the mechanisms of action of avermectins and in the study of drug resistance. While it exhibits potent inhibitory effects on the larval development of nematodes, it lacks the paralytic activity characteristic of its parent compound, ivermectin.[1][2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 22,23-Dihydroavermectin B1a aglycone, along with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical and Physical Properties

22,23-Dihydroavermectin B1a aglycone is a white solid with poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Key chemical and physical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀O₈ | [2][3] |

| Molecular Weight | 586.8 g/mol | [2][3] |

| CAS Number | 123997-59-1 | [2] |

| Appearance | White solid | [1] |

| Purity | >99% by HPLC | [2] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Poor water solubility | [1] |

| Storage Conditions | -20°C | [1] |

Biological Activity and Mechanism of Action

The primary biological activity of 22,23-Dihydroavermectin B1a aglycone is the potent inhibition of nematode larval development.[2] Unlike ivermectin, it does not induce paralysis in adult worms. This distinct activity profile makes it a valuable tool for dissecting the different physiological effects of avermectins.

The principal mechanism of action of avermectins, including the aglycone, is the modulation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[4] These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective antiparasitic drugs.[4][5]

Signaling Pathway of Glutamate-Gated Chloride Channel Modulation

Ivermectin and its aglycone bind to a site on the GluCl receptor that is distinct from the glutamate binding site.[6][7] This allosteric binding potentiates the effect of glutamate and can also directly open the channel, leading to an influx of chloride ions. The resulting hyperpolarization of the nerve or muscle cell membrane leads to a flaccid paralysis in adult worms (in the case of ivermectin) and disruption of larval development.

Quantitative Biological Activity Data

The inhibitory effect of 22,23-Dihydroavermectin B1a aglycone on nematode larval development can be quantified using in vitro assays such as the Larval Development Assay (LDA). The following table summarizes available data on its activity.

| Assay | Organism | Parameter | Value | Reference |

| Larval Development Assay (DrenchRite) | Haemonchus contortus (Ivermectin-susceptible) | LC₅₀ | ~7.57 nM | This is an estimated value based on data for ivermectin analogs in similar assays. Specific LC50 for the aglycone may vary. |

| Larval Development Assay (DrenchRite) | Haemonchus contortus (Ivermectin-resistant) | LC₅₀ | > 21.6 ng/ml | [8] |

Experimental Protocols

Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Hydrolysis of Ivermectin

This protocol describes a general method for the acid-catalyzed hydrolysis of ivermectin to its aglycone.

Materials:

-

Ivermectin B1a

-

1% (v/v) Sulfuric acid in Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.

Procedure:

-

Dissolve ivermectin B1a in methanol in a round bottom flask.

-

Add the 1% sulfuric acid in methanol solution to the flask.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure 22,23-Dihydroavermectin B1a aglycone.

HPLC Analysis of 22,23-Dihydroavermectin B1a Aglycone

This protocol provides a general method for the analysis of 22,23-Dihydroavermectin B1a aglycone using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Methanol:Water (e.g., 57:38:5 v/v/v)[9]

-

Flow Rate: 1.0 mL/min[9]

-

Detection Wavelength: 245 nm[10]

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of 22,23-Dihydroavermectin B1a aglycone in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing the aglycone in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the aglycone peak by its retention time compared to the standard. Quantify the amount of aglycone in the sample by comparing its peak area to the calibration curve.

Nematode Larval Development Assay (LDA)

This protocol outlines a general procedure for assessing the in vitro activity of 22,23-Dihydroavermectin B1a aglycone against nematode larval development.

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

96-well microtiter plates

-

Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)[11]

-

Test compound (22,23-Dihydroavermectin B1a aglycone) dissolved in a suitable solvent (e.g., DMSO)

-

Lugol's iodine solution

-

Inverted microscope

Procedure:

-

Egg Isolation: Isolate nematode eggs from fresh fecal samples using standard flotation and sieving techniques.

-

Assay Setup: In a 96-well plate, add a defined number of eggs (e.g., 50-100) to each well containing the nutrient medium.

-

Compound Addition: Add serial dilutions of the 22,23-Dihydroavermectin B1a aglycone solution to the wells. Include solvent controls (no compound) and positive controls (a known anthelmintic).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for 6-7 days to allow for larval development to the third-stage (L3).[11]

-

Termination and Counting: After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

-

Data Analysis: Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well. Calculate the percentage of inhibition of development to L3 for each compound concentration compared to the solvent control. Determine the LC₅₀ value (the concentration that inhibits 50% of larval development to L3).

Conclusion

22,23-Dihydroavermectin B1a aglycone is an invaluable tool for research into the mechanism of action of avermectin-based antiparasitic drugs and the development of drug resistance. Its distinct biological profile, characterized by the inhibition of larval development without causing paralysis in adult worms, allows for targeted studies of these specific physiological processes. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into this important molecule and its role in combating parasitic infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]

- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 5. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]

- 9. HPLC Method for Ivermectin Determination - Application - Dikma Technologies Inc.- A reliable partner for your lab. [dikmatech.com]

- 10. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

22,23-Dihydroavermectin B1a aglycon chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 22,23-Dihydroavermectin B1a aglycone, an important derivative of the potent antiparasitic agent ivermectin. This document is intended for researchers, scientists, and professionals in the field of drug development and parasitology.

Chemical Structure and Properties

22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone, is a macrocyclic lactone that forms the core structure of ivermectin, devoid of its disaccharide moiety. It is a key compound for research into the mechanism of action of avermectins and the development of resistance in parasites.

Chemical Structure:

The chemical structure of 22,23-Dihydroavermectin B1a aglycone is characterized by a complex 16-membered macrocyclic lactone ring. Its systematic IUPAC name is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1].

Physicochemical Properties:

A summary of the key physicochemical properties of 22,23-Dihydroavermectin B1a aglycone is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀O₈ | [1][2][3] |

| Molecular Weight | 586.76 g/mol | [1][2][4] |

| CAS Number | 73162-95-5 | [1][5][6] |

| Alternate CAS Number | 123997-59-1 | [2][3][7][8] |

| Appearance | White solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3][6] |

| Synonyms | Ivermectin aglycone, Ivermectin Impurity G, Dihydroavermectin B1 aglycone | [4][8] |

Biological Activity and Mechanism of Action

22,23-Dihydroavermectin B1a aglycone is primarily recognized for its ability to inhibit the larval development of nematodes[4][7][8]. A crucial distinction from its parent compound, ivermectin, is that the aglycone does not induce the characteristic paralytic activity seen with ivermectin[4][7][8]. This suggests a different or more specific mechanism of action.

While ivermectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death, the aglycone's lack of paralytic effect points towards a potentially distinct interaction with parasite physiology[4][7][8]. The inhibitory effect on larval development suggests interference with crucial developmental or signaling pathways in the parasite. The precise molecular targets and signaling cascades affected by the aglycone remain an active area of research.

Experimental Protocols

This section details the methodologies for the synthesis of 22,23-Dihydroavermectin B1a aglycone and the assessment of its biological activity.

Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Acid Hydrolysis of Ivermectin

This protocol describes the preparation of the aglycone from ivermectin through acid-catalyzed hydrolysis.

Materials:

-

Ivermectin

-

Ethyl acetate

-

Methanol

-

0.02 M Hydrochloric acid (HCl)

-

High-performance liquid chromatography (HPLC) system for monitoring the reaction

Procedure:

-

Prepare a stock solution of ivermectin in ethyl acetate.

-

In a reaction vessel, combine the ivermectin solution with methanol.

-

Add 0.02 M hydrochloric acid to the mixture.

-

Incubate the reaction mixture at 36-37°C for 3 hours, with continuous stirring.

-

Monitor the progress of the hydrolysis by HPLC to determine the conversion of ivermectin to its monosaccharide and aglycone forms.

-

Upon completion of the reaction, neutralize the mixture.

-

The aglycone product can be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography or preparative HPLC.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Degradation of Avermectin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin, a macrocyclic lactone produced by the soil microorganism Streptomyces avermitilis, represents a landmark discovery in parasitology and has had a profound impact on both veterinary and human medicine. Its derivatives, most notably ivermectin, have revolutionized the treatment of parasitic infections. Understanding the stability of avermectin and the nature of its degradation products is critical for formulation development, stability testing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the history of avermectin's discovery and a detailed analysis of its degradation products, including the methodologies used for their identification and characterization.

Discovery and History of Avermectin

The journey of avermectin began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and the Merck Sharp & Dohme Research Laboratories in the United States.[1][2] In 1973, Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute, isolated a novel strain of Streptomyces from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan.[3] This actinomycete was later named Streptomyces avermitilis (though a proposal to rename it Streptomyces avermectinius was made in 2002).[2]

Dr. Ōmura's team was screening thousands of soil samples for microorganisms with potential antimicrobial activity. Cultures of these microbes were sent to Merck for further testing. At Merck, Dr. William C. Campbell, a parasitologist, discovered that a culture broth from Ōmura's S. avermitilis showed remarkable efficacy against the nematode Nematospiroides dubius in mice, without apparent toxicity.[2][4]

This discovery prompted an intensive effort at Merck to isolate the active components. In 1978, a team of scientists successfully isolated a family of eight closely related macrocyclic lactones, which they named "avermectins".[2][5] These were designated as avermectins A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[5][6] Further research identified avermectin B1, a mixture of avermectin B1a (>80%) and B1b (<20%), as having the most potent and commercially viable antiparasitic activity.[2]

Chemical modification of avermectin B1 led to the synthesis of 22,23-dihydroavermectin B1, known as ivermectin, which exhibited an enhanced safety profile and broader spectrum of activity.[7] Ivermectin was first commercialized for veterinary use in 1981 and later approved for human use in 1987 to combat onchocerciasis (river blindness).[1][7] The profound impact of their discovery earned Dr. Ōmura and Dr. Campbell the 2015 Nobel Prize in Physiology or Medicine.[3][8][9]

Avermectin Degradation: Products and Pathways

Avermectins are known to be unstable under various conditions, including exposure to light, heat, and acidic or alkaline environments.[10] This instability necessitates a thorough understanding of their degradation pathways and the identification of the resulting degradation products. Forced degradation studies, conducted under stressed conditions as per the International Council for Harmonisation (ICH) guidelines, are instrumental in this process.

Major Degradation Products

Comprehensive forced degradation studies on avermectin B1a have identified several major degradation products. These studies typically involve subjecting the active pharmaceutical ingredient (API) to acidic, alkaline, oxidative, thermal, and photolytic stress.[8][11] The primary identified degradation products are summarized in the table below.

| Degradation Product | Formation Condition(s) | Method of Identification |

| Monosaccharide B1a | Acidic hydrolysis | LC-HRMS, 1D/2D NMR |

| 8a-Hydroxy-avermectin B1a (8a-OH B1a) | Oxidative (H₂O₂) | LC-HRMS, 1D/2D NMR |

| 26-Epimer-avermectin B1a | Alkaline | LC-HRMS, 1D/2D NMR |

| 8,9-Z-Avermectin B1a | Photolytic | LC-HRMS |

| 5-Oxo-avermectin B1a | Oxidative (K₂Cr₂O₇) | LC-HRMS |

| 8a-Hydroperoxy-avermectin B1a (8a-OOH B1a) | Oxidative (H₂O₂) | LC-HRMS |

| 8a-Oxo-avermectin B1a | Oxidative (H₂O₂) | LC-HRMS |

| 3,4-Epoxide H2B1a | Oxidative (H₂O₂) | LC-HRMS, 1D/2D NMR |

Degradation Pathways

The formation of these degradation products can be rationalized through specific chemical transformations of the avermectin molecule.

Caption: A simplified overview of avermectin B1a degradation pathways.

-

Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway is the cleavage of the glycosidic bond, resulting in the formation of the aglycone and the disaccharide, or further to the monosaccharide derivative (Monosaccharide B1a).

-

Alkaline Isomerization: In the presence of a base, epimerization can occur at stereocenters. The formation of 26-epimer B1a is a known degradation pathway under alkaline conditions.

-

Oxidation: The avermectin molecule has several sites susceptible to oxidation. The allylic C8a position is particularly reactive, leading to the formation of 8a-hydroxy, 8a-hydroperoxy, and 8a-oxo derivatives. The C5 hydroxyl group can also be oxidized to a ketone (5-oxo B1a).

-

Photolytic Isomerization: Exposure to UV light can induce isomerization of the 8,9-double bond from the natural E-configuration to the Z-configuration, forming 8,9-Z-avermectin B1a.

Experimental Protocols

The identification and characterization of avermectin degradation products rely on a combination of stress testing and sophisticated analytical techniques.

Forced Degradation Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. deepdyve.com [deepdyve.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Investigation for the degradation mechanism of avermectins exposed to non-thermal atmospheric plasma | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. pharmtech.com [pharmtech.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

The Obscure Occurrence of 22,23-Dihydroavermectin B1a Aglycone: A Technical Deep Dive

For the attention of researchers, scientists, and drug development professionals, this technical guide elucidates the origins, biosynthesis, and chemical generation of 22,23-Dihydroavermectin B1a aglycone. Contrary to direct natural synthesis, this molecule is a derivative, arising from the chemical modification and subsequent degradation of a naturally produced precursor.

22,23-Dihydroavermectin B1a aglycone is not a primary metabolite naturally occurring in any known organism. Instead, its existence is intrinsically linked to the semi-synthetic anthelmintic drug, ivermectin. Ivermectin itself is a derivative of avermectin B1a, a potent macrocyclic lactone produced through fermentation by the soil actinomycete, Streptomyces avermitilis.[1][2] The aglycone is subsequently formed by the chemical or metabolic hydrolysis of the disaccharide unit from the ivermectin molecule.[1]

From Natural Fermentation to a Semi-Synthetic Derivative: The Genesis of the Aglycone

The journey to 22,23-Dihydroavermectin B1a aglycone begins with the microbial production of its precursor, avermectin B1a. This process is a cornerstone of the production of several antiparasitic drugs.

The Natural Production of Avermectin B1a

Streptomyces avermitilis is the natural source of avermectins, a class of eight closely related 16-membered macrocyclic lactones.[2][3] These compounds are synthesized via a complex polyketide synthesis pathway. The biosynthesis of the avermectin aglycone is catalyzed by a large polyketide synthase complex encoded by a dedicated gene cluster.[2] This is followed by modifications to the aglycone and subsequent glycosylation to yield the final avermectin molecules.[2]

The biosynthesis of avermectin B1a in Streptomyces avermitilis is a multi-step enzymatic process. It begins with the formation of the polyketide chain, which is then cyclized and modified to form the aglycone. This aglycone is then glycosylated with a disaccharide of L-oleandrose.

The Semi-Synthetic Path to Ivermectin

Ivermectin, which is predominantly 22,23-dihydroavermectin B1a, is not produced naturally. It is synthesized from avermectin B1a through a selective chemical hydrogenation process that reduces the double bond at the C22-C23 position.[4][5] This targeted modification enhances the compound's antiparasitic activity and safety profile.[6]

Generation of 22,23-Dihydroavermectin B1a Aglycone

The final step leading to the titular compound is the removal of the disaccharide moiety from ivermectin. This is typically achieved through acid hydrolysis, which cleaves the glycosidic bonds.[1] This process yields the 22,23-dihydroavermectin B1a aglycone. While primarily a laboratory procedure, this hydrolysis can also occur metabolically in organisms after the administration of ivermectin, representing a form of in vivo "natural occurrence".[7]

Quantitative Data Summary

The production and synthesis of these related compounds have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Organism/System | Value | Reference |

| Avermectin B1a Titer | Streptomyces avermitilis (Engineered Strain A229) | 9613 µg/mL | [8] |

| Avermectin B1a Titer | Streptomyces avermitilis (Fed-batch culture) | 780.0 mg/L | [9] |

| Avermectin B1b Production | Streptomyces avermitilis 41445 | 17 mg/L | [10] |

| Ivermectin B1a Production | Streptomyces avermitilis (Engineered Strain) | 1.25 ± 0.14 g/L | [3] |

| Avermectin B1a Production | Streptomyces avermitilis (Solid-state fermentation) | 3.83 mg/gds | [11] |

| Avermectin Yield | Streptomyces avermitilis NRRL 8165 (Solid-state fermentation) | 5.8 mg/g dry substrate | [12] |

| Parameter | Method | Value | Reference |

| Conversion of Avermectin to Ivermectin | Ruthenium-Catalyzed Hydrogenation | 85% Yield | [13] |

| Ivermectin Synthesis Yield | From Avermectin B2 | 67-72% | [14] |

| Purity of Synthesized Ivermectin | HPLC | 98.3% | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols.

Fermentation of Streptomyces avermitilis for Avermectin Production

This protocol describes a typical batch submerged fermentation process for producing avermectins.

-

Strain and Inoculum Preparation: A pure culture of Streptomyces avermitilis is maintained on a suitable agar medium (e.g., Yeast Extract-Malt Extract-Glucose or YMG agar). An inoculum is prepared by transferring a loopful of spores into a seed culture medium and incubating at 28°C on a rotary shaker until a brownish liquid is obtained.[10]

-

Fermentation Medium: A production medium is prepared, typically containing a carbon source (e.g., soluble corn starch), a nitrogen source (e.g., yeast extract), and essential minerals. For example, the SM2 medium contains soluble corn starch, yeast extract, KCl, CaCO3, and MgSO4.[10]

-

Fermentation Conditions: The production medium is inoculated with the seed culture (e.g., 10% v/v). The fermentation is carried out in a fermenter at a controlled temperature (e.g., 28-31°C) and pH (e.g., 7.0) for a specific duration (e.g., 10 days).[10]

-

Extraction: After fermentation, the broth is centrifuged to separate the mycelium from the supernatant. The avermectins, being intracellular, are extracted from the mycelial cake using an organic solvent such as methanol or acetone.[15]

-

Purification: The crude extract is then purified using chromatographic techniques, such as silica gel chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the desired avermectin B1a.[4]

Chemical Synthesis of Ivermectin from Avermectin B1a

This protocol outlines the selective hydrogenation of avermectin B1a.

-

Catalyst Preparation (In Situ): A Wilkinson's catalyst (RhCl(PPh3)3) or a similar rhodium-based catalyst is typically used. For an in-situ preparation, a rhodium salt (e.g., rhodium trichloride trihydrate) and a phosphine ligand (e.g., triphenylphosphine) are dissolved in a suitable solvent like acetone and heated.[16]

-

Hydrogenation Reaction: The avermectin B1a is dissolved in a solvent such as toluene or a mixture of methanol and cyclohexane.[16] The catalyst solution is added to the avermectin solution in a high-pressure reactor (autoclave).

-

Reaction Conditions: The mixture is subjected to hydrogen gas pressure (e.g., 10-20 bar) and heated to a specific temperature (e.g., 87-88°C) for several hours (e.g., 8-10 hours) with vigorous stirring.[16]

-

Work-up and Purification: After the reaction, the catalyst is removed, often by precipitation and filtration. The solvent is evaporated, and the resulting ivermectin product is purified, for instance, by crystallization from a solvent like ethanol, to yield a mixture of 22,23-dihydroavermectin B1a and B1b.[14]

Preparation of 22,23-Dihydroavermectin B1a Aglycone by Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of ivermectin.

-

Reaction Setup: Ivermectin is dissolved in a suitable organic solvent.

-

Acid Addition: An acid, such as a mineral acid (e.g., HCl or H2SO4), is added to the solution to catalyze the hydrolysis of the glycosidic bonds.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cleavage of the disaccharide unit. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Extraction and Purification: Upon completion, the reaction is quenched, and the aglycone product is extracted into an organic solvent. The solvent is then evaporated, and the crude product is purified using chromatographic methods to isolate the 22,23-dihydroavermectin B1a aglycone.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis and quantification of avermectins and their derivatives.

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is commonly used.[17][18]

-

Mobile Phase: The mobile phase is typically a mixture of organic solvents like acetonitrile and methanol with water.[18] Gradient or isocratic elution can be employed.

-

Detection: A UV detector set at a specific wavelength (e.g., 245 nm) is generally used for detection.[19]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared from known concentrations of a reference standard.[20]

Logical Workflow from Precursor to Aglycone

The production of 22,23-Dihydroavermectin B1a aglycone is a multi-stage process that begins with biotechnology and transitions to synthetic chemistry, followed by degradation.

Concluding Remarks

The natural occurrence of 22,23-Dihydroavermectin B1a aglycone is indirect, manifesting as a metabolic breakdown product of the widely used drug ivermectin. Its primary origin is through the deliberate chemical synthesis from the natural product avermectin B1a. Understanding the complete pathway, from the fermentation of Streptomyces avermitilis to the chemical modifications and subsequent degradation, is essential for researchers in drug development, metabolic studies, and analytical chemistry. The provided data and protocols offer a comprehensive foundation for further investigation into this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. brieflands.com [brieflands.com]

- 11. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP0915900A1 - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 14. CN103396464A - Preparation method of ivermectin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 17. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Avermectin Aglycones in Streptomyces avermitilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of avermectin aglycones, the core structures of a class of potent antiparasitic agents, in the filamentous bacterium Streptomyces avermitilis. The guide delves into the genetic and enzymatic machinery responsible for the assembly of these complex polyketides, presents quantitative data on production, and outlines key experimental protocols for studying and engineering the biosynthetic pathway.

The Avermectin Biosynthetic Gene Cluster

The biosynthesis of avermectin is orchestrated by a large gene cluster spanning approximately 82 kilobases (kb) in the Streptomyces avermitilis genome.[1][2] This cluster contains 18 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the sugars that are later attached. The genes directly involved in the formation of the avermectin aglycone are primarily located in the central region of this cluster.

Table 1: Key Genes and Their Functions in Avermectin Aglycone Biosynthesis

| Gene | Encoded Protein | Function in Aglycone Biosynthesis |

| aveA1, aveA2, aveA3, aveA4 | Avermectin Polyketide Synthase (AVES 1, 2, 3, and 4) | Giant multifunctional enzymes that catalyze the assembly of the polyketide chain from starter and extender units.[1][3] |

| aveE | Cytochrome P450 monooxygenase | Catalyzes the formation of the furan ring between C6 and C8 of the aglycone. |

| aveF | NAD(P)H-dependent ketoreductase | Reduces the keto group at C5 to a hydroxyl group. |

| aveC | Dehydratase-like protein | Influences the dehydratase activity in module two of the PKS, affecting the C22-C23 position. |

| aveD | S-adenosylmethionine (SAM)-dependent C5 O-methyltransferase | Methylates the C5 hydroxyl group. |

| aveR | LAL-family regulatory protein | A positive regulator that controls the expression of the avermectin biosynthetic genes. |

The Biosynthetic Pathway of Avermectin Aglycone

The formation of the avermectin aglycone is a multi-step process that begins with the assembly of a polyketide chain by a type I polyketide synthase (PKS) system. This is followed by a series of post-PKS modifications to yield the final aglycone structure.

Polyketide Chain Assembly

The avermectin PKS is a remarkable enzymatic assembly line composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4). These proteins are organized into a loading module and 12 extension modules, each responsible for one round of polyketide chain elongation.[1][3]

The biosynthesis is initiated with one of two starter units derived from branched-chain amino acid metabolism:

-

Isobutyryl-CoA (from valine) leads to the avermectin 'b' series.

-

2-methylbutyryl-CoA (from isoleucine) leads to the avermectin 'a' series.

The polyketide chain is then extended by the sequential addition of seven acetate units (from malonyl-CoA) and five propionate units (from methylmalonyl-CoA).[3] The specific order and type of extender unit, as well as the degree of reduction at each step, are dictated by the enzymatic domains within each PKS module.

Post-PKS Modifications

Once the linear polyketide is assembled, it is released from the PKS through the action of a thioesterase domain, which catalyzes an intramolecular cyclization to form the macrolactone ring. This initial aglycone then undergoes a series of enzymatic modifications to generate the final avermectin aglycones.

The key post-PKS modification steps are:

-

Furan Ring Formation: The cytochrome P450 monooxygenase, AveE, catalyzes the formation of a furan ring between carbons 6 and 8.

-

Ketoreduction: The ketoreductase, AveF, reduces the keto group at the C5 position to a hydroxyl group.

-

Dehydration Control: The AveC protein influences the dehydration of the C22-C23 position, leading to the formation of either a double bond (series 2) or a hydroxyl group that is later dehydrated (series 1).

-

Methylation: The methyltransferase, AveD, can methylate the C5 hydroxyl group, which is a key step in the formation of the A-series of avermectins.

Quantitative Data on Avermectin Production

The production of avermectin is influenced by a variety of factors, including the genetic background of the S. avermitilis strain, fermentation conditions, and the availability of precursors. The following tables summarize some of the quantitative data available in the literature.

Table 2: Avermectin Production in Different S. avermitilis Strains

| Strain | Genotype/Modification | Avermectin Titer (mg/L) | Reference |

| S. avermitilis 41445 (Wild Type) | - | 17 (B1b) | [4] |

| S. avermitilis NRRL 8165 | - | 17.5 | [4] |

| S. avermitilis ATCC 31267 | - | 28 (B1a + B1b) | [5] |

| S. avermitilis G9 | ARTP Mutagenesis | Titer improved by 18.9% in flask culture compared to wild type | [6] |

| S. avermitilis AVE-T27 | Engineered with mil PKS domains | 3450 (Ivermectin B1a) | [7] |

| S. avermitilis AVE-H39 | Engineered with mil PKS domains | 951 (25-ethyl ivermectin) + 2093 (25-methyl ivermectin) | [7] |

| S. avermitilis 3-115 (Engineered) | Ivermectin B1a producing strain | 1250 ± 140 (Ivermectin B1a) | [8] |

Table 3: Effect of Fermentation Parameters on Avermectin B1b Production in S. avermitilis 41445 UV 45(m)3

| Parameter | Condition | Avermectin B1b Titer (mg/L) | Cell Biomass (g/L) | Reference |

| Carbon Source | Potato Starch | 420.02 | 31.74 | [9] |

| pH | 7.5 | 180.04 ± 0.03 | 21.3 ± 0.04 | [10] |

| Agitation Speed (rpm) | 250 | Highest production observed | - | [9] |

| Incubation Time (days) | 10 | Maximum production | - | [4] |

| Inoculum Size (% v/v) | 10 | Maximum production | - | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study avermectin biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

Gene Knockout in Streptomyces avermitilis

Gene knockout is a fundamental technique to elucidate the function of specific genes in the avermectin biosynthetic pathway. CRISPR-Cas9 based methods have become increasingly popular for their efficiency and precision.

A detailed protocol for CRISPR-Cas9 mediated gene editing in Streptomyces can be found in publications by Cobb et al. and other similar works. The general steps involve designing a specific single-guide RNA (sgRNA) to target the gene of interest, cloning it into a suitable E. coli - Streptomyces shuttle vector carrying the cas9 gene, introducing the plasmid into S. avermitilis via conjugation, and then selecting for and verifying the desired gene knockout.

Precursor Feeding Experiments

Feeding experiments with labeled precursors are used to trace the metabolic origins of the avermectin backbone.

General Protocol Outline:

-

Culture Preparation: Grow S. avermitilis in a suitable production medium.

-

Precursor Addition: At a specific time point during fermentation (e.g., 24 hours), add a labeled precursor (e.g., [1-¹³C]acetate, [¹³C]isoleucine) to the culture.

-

Incubation: Continue the fermentation for a defined period to allow for incorporation of the label.

-

Extraction: Extract the avermectins from the culture broth and mycelium.

-

Analysis: Analyze the purified avermectins using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position and extent of label incorporation.[11]

Studies have shown that acetate and propionate are incorporated into the avermectin aglycone, while the S-methyl group of methionine is incorporated into the methoxyl groups.[11]

Enzymatic Assays

Characterizing the individual enzymes of the avermectin pathway provides insights into their specific functions and kinetic properties.

General Protocol for a Cytochrome P450 (AveE) Assay:

-

Enzyme Preparation: Heterologously express and purify the AveE protein.

-

Reaction Mixture: Prepare a reaction mixture containing the purified AveE, a suitable buffer, the substrate (an early-stage avermectin aglycone intermediate), and a redox partner system (e.g., ferredoxin and ferredoxin-NADP⁺-reductase).[12]

-

Initiation: Start the reaction by adding a cofactor such as NADPH.[12]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[12]

-

Quenching and Extraction: Stop the reaction and extract the products.

-

Analysis: Analyze the products by HPLC or LC-MS to detect the formation of the furan ring.[12]

General Protocol for a Ketoreductase (AveF) Assay:

-

Enzyme Preparation: Heterologously express and purify the AveF protein.

-

Reaction Mixture: Prepare a reaction mixture containing the purified AveF, a suitable buffer, the substrate (the 5-keto avermectin intermediate), and the cofactor NADPH or NADH.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH, to determine the reaction rate.

-

Product Confirmation: Confirm the formation of the 5-hydroxyl product by HPLC or LC-MS.

Conclusion

The biosynthesis of avermectin aglycones is a complex and fascinating process that has been the subject of extensive research. A deep understanding of the genetic and enzymatic machinery involved is crucial for the rational design of engineered S. avermitilis strains with improved avermectin titers and for the generation of novel avermectin analogs with enhanced therapeutic properties. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this important field. Further research into the intricate regulatory networks and the kinetic properties of the biosynthetic enzymes will undoubtedly unlock new opportunities for the production and diversification of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organization of biosynthetic gene cluster for avermectin in Streptomyces avermitilis: analysis of enzymatic domains in four polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced avermectin production by Streptomyces avermitilis ATCC 31267 using high-throughput screening aided by fluorescence-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijbiotech.com [ijbiotech.com]

- 10. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the avermectins by Streptomyces avermitilis. Incorporation of labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biocatalytic Conversion of Avermectin to 4"-Oxo-Avermectin: Characterization of Biocatalytically Active Bacterial Strains and of Cytochrome P450 Monooxygenase Enzymes and Their Genes - PMC [pmc.ncbi.nlm.nih.gov]

22,23-Dihydroavermectin B1a aglycon CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 22,23-Dihydroavermectin B1a aglycone, an important derivative of the potent antiparasitic agent ivermectin. This document details its chemical identity, synthesis, and known biological activities, presenting data in a clear and accessible format for research and development purposes.

Core Compound Identification

Chemical Name: 22,23-Dihydroavermectin B1a aglycone Synonyms: Ivermectin Aglycone, Ivermectin Impurity G[1][2]

| Parameter | Value | Reference |

| CAS Number | 73162-95-5 | [1][2] |

| Molecular Formula | C34H50O8 | [1][2] |

| Molecular Weight | 586.76 g/mol | [2] |

Physicochemical Properties

| Property | Value |

| Appearance | White solid |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Ethanol, Ethyl Acetate, Acetone, Acetonitrile. Insoluble in Water, Hexane. |

Experimental Protocols

Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Acid Hydrolysis of Ivermectin

This protocol describes the removal of the disaccharide moiety from ivermectin to yield its aglycone.

Materials:

-

Ivermectin (IVR)

-

Methanol (CH3OH)

-

Concentrated Sulfuric Acid (H2SO4)

-

Dichloromethane (CH2Cl2)

-

Saturated Sodium Bicarbonate Solution (NaHCO3)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve Ivermectin (1.0 equivalent) in methanol.[3]

-

Cool the solution in an ice bath.

-

Add concentrated sulfuric acid dropwise to the reaction mixture.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) until completion (approximately 20 hours). The solution may change color to greenish and then yellow.[3]

-

Concentrate the reaction mixture using a rotary evaporator.[3]

-

Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 22,23-Dihydroavermectin B1a aglycone.

Biological Activity and Mechanism of Action

22,23-Dihydroavermectin B1a aglycone is known to inhibit the larval development of nematodes but does not exhibit the paralytic activity characteristic of its parent compound, ivermectin.[4] The disaccharide moiety at the C13 position of ivermectin, which is absent in the aglycone, is not essential for antiparasitic activity, but the aglycone generally displays poorer biological properties.

The primary mechanism of action for the parent compound, ivermectin, involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6][7] Ivermectin binds to these channels, locking them in an open state, which leads to an increased influx of chloride ions.[7] This hyperpolarizes the cell membrane, resulting in paralysis and death of the parasite.[5]

In addition to its antiparasitic effects, ivermectin has been investigated for its anticancer properties. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[8] Ivermectin acts as a Wnt-TCF response blocker, mimicking the effects of a dominant-negative TCF protein.[8]

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) of Ivermectin |

| DLD1 | Colon Cancer | ~2.5 |

| Ls174T | Colon Cancer | ~1.0 |

Visualizations

Experimental Workflow: Synthesis of 22,23-Dihydroavermectin B1a Aglycone

Caption: Workflow for the synthesis of 22,23-Dihydroavermectin B1a aglycone.

Signaling Pathway: Ivermectin's Mechanism of Action on Glutamate-Gated Chloride Channels

Caption: Mechanism of ivermectin on invertebrate glutamate-gated chloride channels.

Signaling Pathway: Ivermectin's Inhibition of the WNT-TCF Pathway

Caption: Ivermectin's inhibitory effect on the WNT-TCF signaling pathway.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 8. benchchem.com [benchchem.com]

Unveiling 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 22,23-Dihydroavermectin B1a aglycone, a key derivative of the widely-used antiparasitic agent, ivermectin. This document delves into its nomenclature, physicochemical properties, and distinct biological activities, offering detailed experimental protocols and visual representations of its metabolic origin and proposed mechanism of action.

Nomenclature and Identification

22,23-Dihydroavermectin B1a aglycone is known by a variety of synonyms and identifiers across different chemical and regulatory databases. Clarity in its identification is crucial for researchers in the field.

| Identifier Type | Identifier |

| Common Name | 22,23-Dihydroavermectin B1a aglycone |

| Synonyms | Ivermectin Aglycone, Ivermectin B1 Aglycone, Dihydroavermectin B1 aglycone, Ivermectin Impurity G [EP][1][2], IVM AGLYCONE[1] |

| CAS Number | 73162-95-5[1] |

| PubChem CID | 13710870 |

| ChEMBL ID | CHEMBL330828[1] |

| UNII | GF54JTQ44E[1] |

| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Physicochemical Properties

Understanding the physicochemical properties of 22,23-Dihydroavermectin B1a aglycone is essential for its handling, formulation, and experimental use.

| Property | Value |

| Molecular Formula | C₃₄H₅₀O₈[1] |

| Molecular Weight | 586.8 g/mol [1] |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO, methanol, and ethanol. |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

22,23-Dihydroavermectin B1a aglycone is primarily recognized as an acid degradation product of ivermectin, produced by the hydrolysis of the disaccharide unit.[2][3] Its biological activity is distinct from its parent compound. While ivermectin induces paralysis in many nematode species, the aglycone derivative does not exhibit this paralytic activity.[2][3] However, it retains the ability to inhibit nematode larval development.[2][3]

The paralytic action of ivermectin is attributed to its potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to hyperpolarization and paralysis. The absence of the disaccharide moiety in the aglycone likely alters its binding affinity or efficacy at these channels, thus explaining the lack of paralytic effect. The inhibition of larval development suggests an alternative or modified mechanism of action, potentially involving other molecular targets or a different mode of interaction with GluCls that disrupts essential developmental processes without causing acute paralysis.

Experimental Protocols

Synthesis of 22,23-Dihydroavermectin B1a Aglycone from Ivermectin

This protocol describes a general method for the acid hydrolysis of ivermectin to produce its aglycone.

Materials:

-

Ivermectin

-

Sulfuric acid (H₂SO₄)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Procedure:

-

Dissolve ivermectin in methanol.

-

Add a solution of sulfuric acid in water to the methanolic solution of ivermectin.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield 22,23-Dihydroavermectin B1a aglycone.

Nematode Larval Development Assay (LDA)

This assay is used to determine the inhibitory effect of 22,23-Dihydroavermectin B1a aglycone on the development of nematode larvae.

Materials:

-

Nematode eggs (e.g., from Haemonchus contortus)

-

96-well microtiter plates

-

Agar

-

Yeast extract

-

22,23-Dihydroavermectin B1a aglycone stock solution in a suitable solvent (e.g., DMSO)

-

Culture medium (e.g., Earle's balanced salt solution)

-

Lugol's iodine solution

Procedure:

-

Prepare a suspension of nematode eggs from fecal samples.

-

Prepare serial dilutions of the 22,23-Dihydroavermectin B1a aglycone stock solution.

-

Dispense a small volume of agar into each well of a 96-well plate.

-

Add the different concentrations of the aglycone solution to the respective wells. Include solvent-only controls.

-

Add a standardized number of nematode eggs to each well.

-

Add a nutrient medium, such as yeast extract, to support larval development.

-

Incubate the plates at an appropriate temperature (e.g., 27°C) for several days (typically 6-7 days) to allow for larval development to the third-stage larvae (L3) in the control wells.

-

After the incubation period, add Lugol's iodine solution to each well to stop larval development and aid in visualization.

-

Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under an inverted microscope.

-

Calculate the percentage of inhibition of larval development for each concentration of the aglycone compared to the control.

Visualizations

Metabolic Pathway: Formation of 22,23-Dihydroavermectin B1a Aglycone

Caption: Formation of the aglycone from ivermectin.

Experimental Workflow: Larval Development Assay

Caption: Larval Development Assay workflow.

Proposed Differential Mechanism of Action

Caption: Differential action of ivermectin and its aglycone.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of antiparasitic therapy, exerts its potent effects through its interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. The removal of its C13-disaccharide moiety yields ivermectin aglycone, a metabolite and synthetic precursor with a distinct biological profile. This technical guide provides an in-depth exploration of the primary biological activity of ivermectin aglycone, focusing on its potent inhibitory effects on nematode larval development, a key departure from the paralytic action of its parent compound. Through a comprehensive review of available data, this document details its mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This guide serves as a critical resource for researchers in parasitology, medicinal chemistry, and drug development seeking to understand and leverage the unique properties of ivermectin aglycone.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, has revolutionized the treatment of parasitic diseases in both human and veterinary medicine. Its broad-spectrum activity against nematodes and arthropods is primarily attributed to its high affinity for and potentiation of glutamate-gated chloride channels (GluCls), which are exclusive to invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.[1]

Ivermectin aglycone is a derivative of ivermectin formed by the hydrolysis of the oleandrose disaccharide at the C13 position of the macrocyclic lactone ring. While the disaccharide moiety is not an absolute requirement for antiparasitic activity, its absence significantly alters the biological profile of the molecule.[2] Ivermectin aglycone is a potent inhibitor of nematode larval development but is notably devoid of the paralytic activity characteristic of ivermectin.[3][4] This distinction suggests a nuanced mechanism of action, making ivermectin aglycone a valuable tool for dissecting the complex biology of nematode development and for probing the mechanisms of ivermectin resistance.

This technical guide will provide a detailed examination of the primary biological activity of ivermectin aglycone, with a focus on its larvicidal properties.

Mechanism of Action

The primary molecular target of ivermectin is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop family of ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[5][6] Ivermectin acts as a positive allosteric modulator, binding to a site distinct from the glutamate binding site and locking the channel in an open conformation.[7][8] This leads to a sustained influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the pharyngeal pump and somatic muscles, ultimately causing the death of the parasite by starvation and immobilization.[9][10]

The role of the disaccharide moiety in ivermectin's activity is multifaceted. While not essential for binding to GluCls, it is thought to contribute to the overall potency and pharmacokinetic properties of the molecule. The disaccharide may influence the drug's interaction with P-glycoproteins (Pgps), which are involved in drug efflux and are a known mechanism of ivermectin resistance.[11] Ivermectin analogs with the disaccharide are better substrates for Pgps than the aglycones, which may contribute to the increased efficacy of some aglycone derivatives in resistant strains.[11]

The primary biological activity of ivermectin aglycone is the potent inhibition of nematode larval development.[3][4] Unlike ivermectin, it does not cause paralysis of adult worms. This suggests that the aglycone may interact differently with GluCls or target alternative pathways crucial for larval maturation. The lack of paralytic activity implies a less potent or absent effect on the GluCls of the pharyngeal and somatic muscle cells of adult worms. However, its profound impact on larval development indicates a critical role for its target(s) during the early life stages of the parasite. It is hypothesized that ivermectin aglycone's interaction with its target disrupts essential physiological processes required for larval growth and molting.

Quantitative Data

The potency of ivermectin aglycone as an inhibitor of nematode larval development has been quantified using in vitro assays. The following tables summarize the available data, comparing the activity of ivermectin aglycone with that of ivermectin and its monosaccharide derivative.

Table 1: 50% Lethal Concentration (LC50) of Ivermectin and its Derivatives against Haemonchus contortus Larval Development

| Compound | Susceptible Isolate LC50 (ng/mL) | Resistant Isolate LC50 (ng/mL) | Reference |

| Ivermectin | Not explicitly stated, but used as a baseline for resistance | Not explicitly stated, but used as a baseline for resistance | [4] |

| Ivermectin Aglycone | ~2.5 | ~55 | [4] |

| Ivermectin Monosaccharide | ~1.5 | ~25 | [3] |

Note: The LC50 values are approximated from graphical data presented in the cited literature. The study by Dolinská et al. (2013) highlights that ivermectin aglycone is a more sensitive probe for detecting ivermectin resistance in the larval development assay, showing a larger resistance factor (RF) compared to ivermectin.

Table 2: Comparative Potency of Avermectins in a Haemonchus contortus Larval Development Assay

| Compound | Concentration for Full Efficacy (µg/mL) |

| Ivermectin | 0.001 |

| Ivermectin Monosaccharide Homolog | Similar to Ivermectin |

| Doramectin | 0.001 |

| Doramectin Monosaccharide Homolog | Similar to Doramectin |

This data from Shoop et al. (1996) indicates that the removal of one sugar unit (monosaccharide) does not significantly diminish the potency in this assay, suggesting the aglycone's reduced activity is due to the complete absence of the sugar moiety.[12]

Experimental Protocols

Larval Development Inhibition Assay (LDIA)

The Larval Development Inhibition Assay (LDIA), also referred to as the Larval Development Test (LDT), is the primary in vitro method for quantifying the inhibitory effects of compounds on nematode larval development.

Objective: To determine the concentration of a test compound that inhibits the development of 50% of nematode eggs to the third larval stage (L3), known as the LC50.

Materials:

-

Fresh fecal samples from nematode-infected animals (e.g., sheep infected with Haemonchus contortus).

-

Nematode egg isolation solutions (e.g., saturated sodium chloride).

-

96-well microtiter plates.

-

Agar or a liquid culture medium.

-

Nutrient broth (e.g., Earle's solution) and a source of bacteria (e.g., E. coli) as a food source for the larvae.

-

Test compound (ivermectin aglycone) and control compounds (ivermectin, solvent control).

-

Incubator (25-27°C).

-

Inverted microscope.

-

Lugol's iodine solution to stop development for counting.

Procedure:

-

Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation method.

-

Assay Setup: In a 96-well plate, prepare serial dilutions of the test compound in the culture medium.

-

Egg Inoculation: Add a standardized number of eggs (e.g., 50-80 eggs per well) to each well.

-

Incubation: Incubate the plates at 25-27°C for 6-7 days to allow for the development of eggs to the L3 stage in the control wells.

-

Termination and Counting: After the incubation period, add a drop of Lugol's iodine to each well to kill the larvae and halt development.

-

Data Analysis: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The LC50 is calculated by plotting the percentage of inhibition of development to L3 against the log of the compound concentration and fitting the data to a dose-response curve.[4][13]

Radioligand Binding Assay

This assay can be used to determine the binding affinity of ivermectin aglycone to its putative receptor, the GluCl.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the interaction between a radiolabeled ligand and the receptor.

Materials:

-

Source of GluCls (e.g., membrane preparations from a model organism like C. elegans or a parasitic nematode, or recombinant receptors expressed in a cell line).

-

Radiolabeled ligand (e.g., [³H]ivermectin).

-

Unlabeled test compound (ivermectin aglycone).

-

Filtration apparatus (e.g., glass fiber filters).

-

Scintillation counter and scintillation fluid.

-

Incubation buffer.

Procedure:

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (ivermectin aglycone) in the incubation buffer.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated. For saturation binding experiments, varying concentrations of the radiolabeled ligand are used to determine the Kd and Bmax.[14]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to study the functional effects of ivermectin aglycone on ion channels expressed in a heterologous system, such as Xenopus oocytes.

Objective: To characterize the electrophysiological response of GluCls to the application of ivermectin aglycone.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the GluCl subunits.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., Ringer's solution).

-

Test compound (ivermectin aglycone) and agonist (glutamate).

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GluCl subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Compound Application: Perfuse the oocyte with the recording solution and apply the agonist (glutamate) and/or the test compound (ivermectin aglycone) at various concentrations.

-

Data Acquisition and Analysis: Record the resulting currents. Analyze the data to determine the effect of ivermectin aglycone on the channel's response to glutamate (potentiation or inhibition) or its ability to directly gate the channel.[5][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ivermectin's Paralytic Action

The paralytic effect of ivermectin is a direct result of its action on GluCls in the neuromuscular system of nematodes.

Caption: Ivermectin's mechanism of inducing paralysis in nematodes.

Putative Signaling Pathway for Ivermectin Aglycone's Inhibition of Larval Development

The precise signaling pathway for ivermectin aglycone's developmental inhibition is not as well-defined as the paralytic pathway of ivermectin. However, based on its known activity, a putative pathway can be proposed.

Caption: Putative mechanism of ivermectin aglycone's inhibition of nematode larval development.

Experimental Workflow for Larval Development Inhibition Assay

The workflow for the LDIA is a multi-step process from sample collection to data analysis.

Caption: Workflow for the Larval Development Inhibition Assay (LDIA).

Conclusion

Ivermectin aglycone exhibits a primary biological activity that is distinct from its parent compound, ivermectin. Its potent inhibition of nematode larval development, in the absence of paralytic effects on adult worms, points to a more nuanced interaction with its molecular targets, likely specific isoforms of glutamate-gated chloride channels or other critical developmental pathways in the early life stages of nematodes. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the precise mechanism of action of ivermectin aglycone. Understanding these differences is not only crucial for fundamental parasitology research but also holds significant potential for the development of novel anthelmintic strategies, particularly in the face of growing ivermectin resistance. The use of ivermectin aglycone as a sensitive probe in resistance monitoring and as a lead compound for the design of new larvicidal agents are promising avenues for future investigation. This technical guide serves as a comprehensive resource to facilitate these endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 6. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 11. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Electrophysiological characterization of ivermectin triple actions on Musca chloride channels gated by l-glutamic acid and γ-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ivermectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic therapy in both veterinary and human medicine. Its broad-spectrum activity is primarily attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels (GluClRs) in invertebrates, leading to paralysis and death of the parasite.[1][2] Ivermectin is a semi-synthetic derivative of avermectin and is structurally characterized by a 16-membered macrocyclic lactone backbone attached to a disaccharide moiety at the C13 position.

The ivermectin aglycone, also known as dihydroavermectin B1 aglycone, is the core macrocyclic lactone structure of ivermectin, completely devoid of its oleandrose-oleandrose disaccharide unit. This structural modification results in a significant alteration of its biological activity. While ivermectin's primary mode of action is inducing flaccid paralysis, the aglycone is noted as a potent inhibitor of nematode larval development but lacks this paralytic effect. This distinct biological profile makes the ivermectin aglycone a subject of significant interest for understanding the structure-activity relationships of the avermectin class and for developing novel antiparasitic strategies.

This technical guide provides a comprehensive overview of the physical and chemical properties of ivermectin aglycone, detailed experimental protocols for its preparation and characterization, and an exploration of its unique biological mechanism of action.

Physical and Chemical Properties

The core physical and chemical characteristics of ivermectin aglycone are summarized below. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference(s) |

| IUPAC Name | 6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

| Synonyms | Dihydroavermectin B1 aglycone, Ivermectin B1 aglycone | |

| CAS Number | 123997-59-1 | |

| Molecular Formula | C₃₄H₅₀O₈ | |

| Molecular Weight | 586.8 g/mol | |

| Appearance | Off-white powder | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | |

| Storage Temperature | 4°C or -20°C | |

| XLogP3 | 3.3 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 586.35056855 Da | |

| Monoisotopic Mass | 586.35056855 Da | |

| Topological Polar Surface Area | 115 Ų |

Experimental Protocols

Preparation of Ivermectin Aglycone via Acid Hydrolysis

Ivermectin aglycone is most commonly prepared by the acid-catalyzed hydrolysis of the parent ivermectin molecule, which cleaves the glycosidic bonds of the disaccharide moiety.

Materials:

-

Ivermectin

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Stir plate and magnetic stir bar

-

pH indicator strips

Protocol:

-

Dissolution: Dissolve a known quantity of ivermectin in methanol in a round-bottom flask to create a concentrated stock solution.

-

Acidification: In a larger reaction vessel, dilute the methanolic ivermectin solution with a 0.1 M aqueous HCl solution. A typical ratio might involve mixing the ivermectin solution with an equal or greater volume of the acid solution to achieve a final HCl concentration sufficient for hydrolysis (e.g., ~0.05 M).[3]

-

Hydrolysis Reaction: Heat the reaction mixture to approximately 37°C and stir for 3-5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC by observing the disappearance of the ivermectin spot/peak and the appearance of a new, more polar spot/peak corresponding to the aglycone.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution dropwise while stirring to neutralize the acid until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with an equal volume of dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

-

Purification (Optional): The resulting crude solid is the ivermectin aglycone. If further purification is required, it can be achieved using column chromatography on silica gel.

Caption: Experimental workflow for the preparation and analysis of ivermectin aglycone.

Characterization Protocols

Purpose: To assess the purity of the ivermectin aglycone and separate it from the parent compound and any monosaccharide intermediates.

-

Column: C18 reversed-phase column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5-μm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water

-